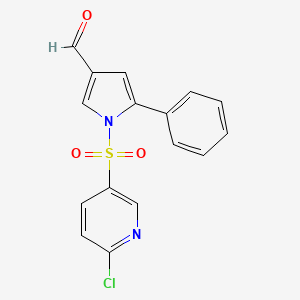










|
REACTION_CXSMILES
|
[C:1]1([C:7]2[NH:11][CH:10]=[C:9]([CH:12]=[O:13])[CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].C1OCCOCCOCCOCCOC1.[Cl:31][C:32]1[N:37]=[CH:36][C:35]([S:38](Cl)(=[O:40])=[O:39])=[CH:34][CH:33]=1>O1CCCC1.C(OCC)(=O)C>[Cl:31][C:32]1[N:37]=[CH:36][C:35]([S:38]([N:11]2[C:7]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)=[CH:8][C:9]([CH:12]=[O:13])=[CH:10]2)(=[O:40])=[O:39])=[CH:34][CH:33]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
514 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=CN1)C=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
180 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1COCCOCCOCCOCCO1
|
|
Name
|
|
|
Quantity
|
827 mg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=N1)S(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|


|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
After stirring at the same temperature for 15 min
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred at the same temperature for 15 min
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was further stirred at the same temperature for 1 hr
|
|
Duration
|
1 h
|
|
Type
|
WASH
|
|
Details
|
washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→7:3)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=N1)S(=O)(=O)N1C=C(C=C1C1=CC=CC=C1)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 762 mg | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |